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Compound of Interest

6-Chloro-N,N-dimethylpyridin-3-
Compound Name:
amine

Cat. No.: B183382

Technical Guide: 6-Chloro-N,N-dimethylpyridin-
3-amine

CAS Number: 41288-91-9

Introduction

6-Chloro-N,N-dimethylpyridin-3-amine is a substituted pyridine derivative that holds potential
as a versatile building block in medicinal chemistry and materials science. Its structure,
featuring a chlorinated pyridine ring and a dimethylamino group, offers multiple reactive sites
for further functionalization. This guide provides a comprehensive overview of its properties,
synthesis, and potential applications, with a focus on its relevance to researchers and
professionals in drug development.

Physicochemical Properties

Experimental data on the physicochemical properties of 6-Chloro-N,N-dimethylpyridin-3-
amine is limited in publicly available literature. The following table summarizes key computed
properties for the isomeric compound 6-chloro-N,N-dimethylpyridin-2-amine (CAS: 1060801-
42-4) to provide an estimation.[1][2]
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Value (for 6-chloro-N,N-
Property . L . Data Source
dimethylpyridin-2-amine)

Molecular Formula C7H9CIN2 PubChem[1]
Molecular Weight 156.61 g/mol PubChem[1]
XLogP3-AA 2.3 Guidechem[2]
Hydrogen Bond Acceptor )

Count 2 Guidechem[2]
Topological Polar Surface Area  16.1 A2 Guidechem[2]
Complexity 106 Guidechem[2]

Synthesis

A definitive, published experimental protocol for the synthesis of 6-Chloro-N,N-
dimethylpyridin-3-amine is not readily available. However, a plausible synthetic route can be
conceptualized based on established methods for the synthesis of related aminopyridines,
such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution. A potential two-
step synthesis could involve the initial chlorination of 3-aminopyridine followed by a
dimethylation reaction.

Alternatively, a more direct approach could be the reaction of 3-amino-6-chloropyridine with a
methylating agent. Below is a generalized experimental protocol for a potential nucleophilic
aromatic substitution approach.

Experimental Protocol: Plausible Synthesis via
Nucleophilic Aromatic Substitution

Materials:
e 3-Amino-6-chloropyridine
o lodomethane (CHsl)

e Asuitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))
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e Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
e Reaction vessel with a magnetic stirrer and reflux condenser

o Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator,
column chromatography supplies)

Procedure:

o Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-amino-6-chloropyridine (1.0 eq) in
the anhydrous solvent.

o Addition of Base: Carefully add the base (2.5 eq) to the solution in portions at room
temperature under a nitrogen atmosphere.

» Addition of Methylating Agent: Slowly add iodomethane (2.2 eq) to the suspension. An
exothermic reaction may be observed.

o Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for
several hours until the reaction is complete, as monitored by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up: After cooling to room temperature, quench the reaction by the slow addition of
water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

 Purification: Concentrate the organic extract under reduced pressure. Purify the crude
product by column chromatography on silica gel using an appropriate eluent system (e.g., a
gradient of ethyl acetate in hexanes) to yield 6-Chloro-N,N-dimethylpyridin-3-amine.
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Caption: Plausible synthetic workflow for 6-Chloro-N,N-dimethylpyridin-3-amine.
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Spectroscopic Analysis

Specific, experimentally obtained spectroscopic data for 6-Chloro-N,N-dimethylpyridin-3-
amine are not widely reported. The following provides an expectation of the key spectral
features based on its chemical structure.

IH NMR:

e Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are
expected in the aromatic region (typically 6 6.5-8.5 ppm). The specific chemical shifts and
coupling constants will be influenced by the positions of the chloro and dimethylamino
groups.

o Methyl Protons: A singlet corresponding to the six equivalent protons of the two methyl
groups of the dimethylamino moiety is expected, likely in the range of & 2.5-3.5 ppm.

13C NMR:

e Aromatic Carbons: Five signals are expected for the carbon atoms of the pyridine ring. The
carbon atom attached to the chlorine will be significantly influenced.

o Methyl Carbons: A single signal for the two equivalent methyl carbons of the dimethylamino
group is anticipated, typically in the aliphatic region of the spectrum.

IR Spectroscopy:

o C-CI Stretch: A characteristic absorption band for the carbon-chlorine stretch is expected in
the fingerprint region.

e C-N Stretch: Aromatic C-N stretching vibrations are expected.

e Aromatic C-H and C=C/C=N Stretches: Absorptions characteristic of the pyridine ring will be
present. As a tertiary amine, no N-H stretching bands are expected.

Mass Spectrometry:

e The mass spectrum should show a molecular ion peak (M*) and a characteristic isotopic
pattern (M+2) due to the presence of the chlorine-37 isotope. Fragmentation patterns would
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likely involve the loss of methyl groups or other characteristic cleavages of the pyridine ring.

Applications in Drug Discovery

The 6-aminopyridine scaffold is a well-established pharmacophore in the design of various
therapeutic agents, particularly kinase inhibitors.[3][4] Kinases are a class of enzymes that play
a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases,
including cancer. The amino group of the aminopyridine core can form critical hydrogen bond
interactions with the hinge region of the ATP-binding pocket of kinases, leading to their
inhibition.[3]

While the specific biological activity of 6-Chloro-N,N-dimethylpyridin-3-amine has not been
extensively documented, its structural similarity to known kinase inhibitors suggests its potential
as a scaffold for the development of novel therapeutics. The chlorine atom at the 6-position
serves as a convenient synthetic handle for introducing further molecular diversity through
cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and
pharmacokinetic properties.[3]
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Caption: General mechanism of kinase inhibition by aminopyridine-based compounds.
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Safety and Handling

Based on the Safety Data Sheet (SDS) for 6-Chloro-N,N-dimethylpyridin-3-amine, the
following safety precautions should be observed[5]:

e Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and
eye/face protection. Avoid formation of dust and aerosols.

o Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep
away from incompatible materials.

e First Aid: In case of inhalation, move the victim to fresh air. In case of skin contact, wash off
with soap and plenty of water. In case of eye contact, rinse cautiously with water for several
minutes. Seek medical attention if irritation persists.

Conclusion

6-Chloro-N,N-dimethylpyridin-3-amine is a chemical intermediate with significant potential in
synthetic and medicinal chemistry. While detailed experimental data for this specific compound
IS sparse, its structural features suggest its utility as a building block for more complex
molecules, particularly in the development of kinase inhibitors. Further research is warranted to
fully characterize its physicochemical properties, develop optimized synthetic routes, and
explore its biological activities. This guide serves as a foundational resource for researchers
and scientists interested in leveraging the potential of this and related aminopyridine scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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